

# Technical Guide: Physicochemical Properties of 4-(2-Fluoro-4-nitrophenyl)morpholine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(2-Fluoro-4-nitrophenyl)morpholine

Cat. No.: B124028

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-(2-Fluoro-4-nitrophenyl)morpholine** is a key chemical intermediate, primarily recognized for its role in the synthesis of the oxazolidinone antibiotic, Linezolid.[1][2] The compound, with the CAS number 2689-39-6 and a molecular weight of 226.21 g/mol, is a yellow to orange solid.[3][4] Its chemical structure, featuring a morpholine ring attached to a fluorinated nitrobenzene moiety, makes it a versatile building block in medicinal chemistry. Understanding its physicochemical properties, particularly its solubility in organic solvents, is crucial for its synthesis, purification, and subsequent reactions. This guide provides a comprehensive overview of the available technical data on **4-(2-Fluoro-4-nitrophenyl)morpholine**, with a focus on its solubility, synthesis, and purification.

## Solubility Profile

### Quantitative Solubility Data

Despite extensive literature searches, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for **4-(2-Fluoro-4-nitrophenyl)morpholine** in a range of organic solvents is not readily available in published scientific literature or patents. This highlights a gap in the publicly accessible data for this compound.

## Qualitative Solubility Information

Qualitative information gathered from various sources indicates that **4-(2-Fluoro-4-nitrophenyl)morpholine** is slightly soluble in chloroform and methanol at ambient temperature.<sup>[5]</sup> Its solubility characteristics are critical during its synthesis and purification, particularly in the context of recrystallization. The use of solvents such as ethyl acetate and methanol for recrystallization in synthetic protocols suggests that the compound has moderate solubility in these solvents at elevated temperatures and lower solubility at room temperature, a prerequisite for efficient purification by this method.<sup>[6][7]</sup>

Table 1: Qualitative Solubility of **4-(2-Fluoro-4-nitrophenyl)morpholine**

Solvent	Temperature	Solubility	Source
Chloroform	Ambient	Slightly Soluble	<sup>[5]</sup>
Methanol	Ambient	Slightly Soluble	<sup>[5]</sup>
Ethyl Acetate	Elevated	Soluble (inferred)	<sup>[6]</sup>
Acetonitrile	Elevated	Soluble (inferred)	<sup>[1]</sup>

## Experimental Protocols

### Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

The most common method for the synthesis of **4-(2-Fluoro-4-nitrophenyl)morpholine** is through a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. This involves the reaction of morpholine with a di-substituted fluoronitrobenzene, typically 1,2-difluoro-4-nitrobenzene or 3,4-difluoronitrobenzene.

#### Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

- Reactants:
  - 3,4-Difluoronitrobenzene
  - Morpholine

- Anhydrous potassium carbonate (or other suitable base)
- Solvent (e.g., Ethyl acetate, Dioxane, or Dehydrated alcohol)[6]
- Procedure:
  - To a solution of 3,4-difluoronitrobenzene in the chosen solvent, add morpholine and the base.
  - The molar ratio of morpholine to 3,4-difluoronitrobenzene is typically in the range of 1:1 to 1.2:1.
  - The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  - Upon completion of the reaction, the mixture is cooled to room temperature.
  - The inorganic salts are removed by filtration.
  - The filtrate is concentrated under reduced pressure to yield the crude product.

## Purification by Recrystallization

Recrystallization is a standard method for purifying the crude **4-(2-Fluoro-4-nitrophenyl)morpholine**. The choice of solvent is critical for obtaining a high-purity product with a good yield.

### Protocol 2: Recrystallization of **4-(2-Fluoro-4-nitrophenyl)morpholine**

- Materials:
  - Crude **4-(2-Fluoro-4-nitrophenyl)morpholine**
  - Recrystallization solvent (e.g., Methanol or Ethyl Acetate)[6][7]
- Procedure:
  - Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
- Allow the hot, saturated solution to cool slowly to room temperature.
- Further cooling in an ice bath can be employed to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any residual impurities.
- Dry the crystals under vacuum to obtain the pure **4-(2-Fluoro-4-nitrophenyl)morpholine**.  
The melting point of the purified product is typically in the range of 106-126 °C.[3][4]

## General Protocol for Solubility Determination (Shake-Flask Method)

For researchers wishing to determine the quantitative solubility of this compound, the shake-flask method is a widely accepted standard procedure.[8]

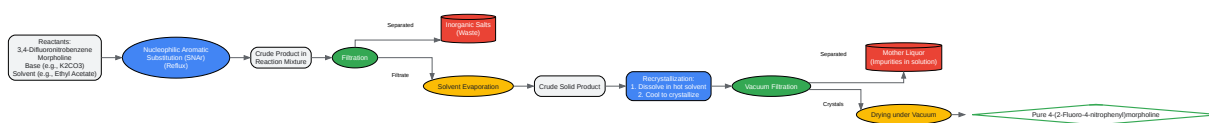
### Protocol 3: Equilibrium Solubility Determination

- Materials and Equipment:
  - Pure **4-(2-Fluoro-4-nitrophenyl)morpholine**
  - Selected organic solvent of high purity
  - Vials with airtight seals
  - A constant temperature shaker or water bath
  - Centrifuge
  - A validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.
- Procedure:

- Add an excess amount of the solid compound to a known volume of the solvent in a vial. This is to ensure that a saturated solution is formed.
- Seal the vials and place them in a shaker or water bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the time to reach equilibrium.
- After reaching equilibrium, allow the vials to stand to let the excess solid settle.
- Carefully withdraw a sample from the supernatant. To avoid including undissolved solids, the sample can be centrifuged, and the clear supernatant used for analysis.
- Dilute the sample with a suitable solvent and analyze the concentration of **4-(2-Fluoro-4-nitrophenyl)morpholine** using a validated analytical method.
- The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

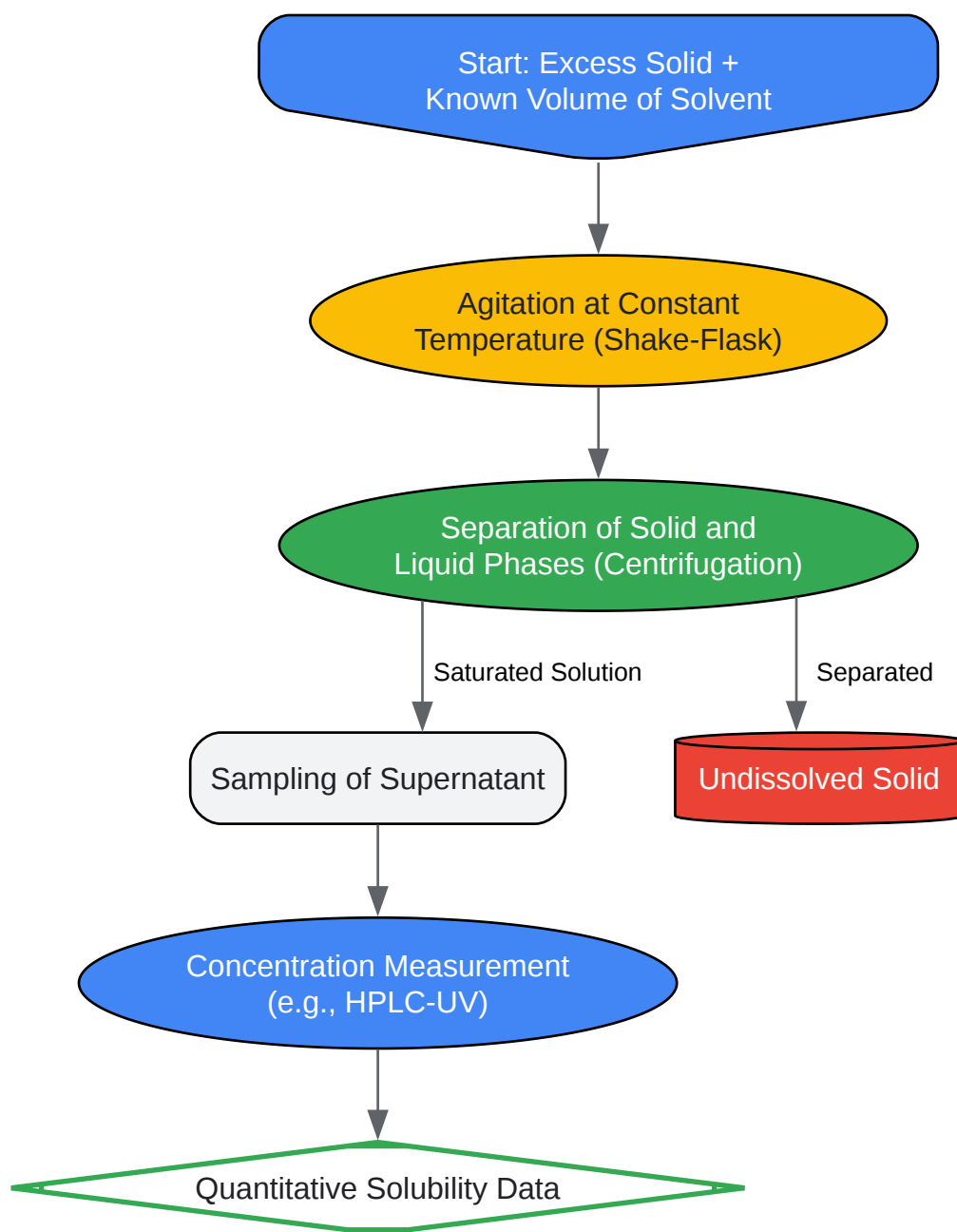
## Visualizations

The following diagrams illustrate the key processes related to **4-(2-Fluoro-4-nitrophenyl)morpholine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **4-(2-Fluoro-4-nitrophenyl)morpholine**.

[Click to download full resolution via product page](#)

Caption: General workflow for experimental determination of solubility using the shake-flask method.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 3. nbinnco.com [nbinnco.com]
- 4. 2689-39-6 CAS MSDS (4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6 [chemicalbook.com]
- 6. CN103724295A - Method for preparing linezolid intermediate - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. who.int [who.int]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-(2-Fluoro-4-nitrophenyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124028#solubility-of-4-2-fluoro-4-nitrophenyl-morpholine-in-organic-solvents]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)